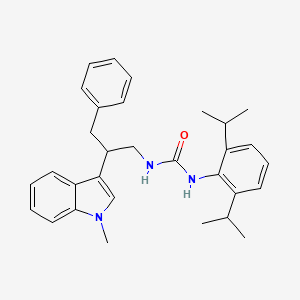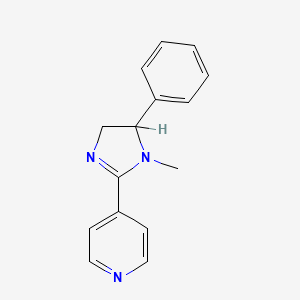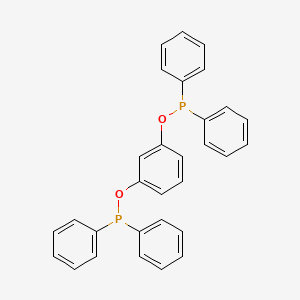
Pocop
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
POCOP is a type of pincer ligand, specifically a tridentate ligand that binds three sites on one plane of a metal complex. The term this compound is used both for the ligand, with the formula C₆H₄(OPPh₂)₂, and its complexes, with the formula C₆H₃(OPPh₂)₂]⁻ (Ph = C₆H₅). This compound forms complexes with one metal-carbon (aryl) bond and two phosphinite ligands .
準備方法
The parent POCOP ligand is prepared by treating resorcinol with chlorodiphenylphosphine. The reaction can be represented as follows :
C6H4(OH)2+2ClPPh2→C6H4(OPPh2)2+2HCl
This synthesis accommodates many substituents on phosphorus and results in higher yields than other PCP analogues. Industrial production methods often involve the direct reaction of the ligand with a nickel halide to form complexes like Ni(this compound)X (X = halide, alkyl, thiolate) .
化学反応の分析
POCOP undergoes various types of reactions, including:
Oxidation: this compound can form complexes with metals in different oxidation states.
Reduction: The ligand can stabilize reduced metal centers.
Substitution: this compound can participate in substitution reactions where ligands are exchanged.
Common reagents and conditions used in these reactions include chlorodiphenylphosphine for synthesis and nickel halides for complex formation. Major products formed from these reactions include nickel this compound complexes, which are used in various catalytic processes .
科学的研究の応用
POCOP compounds have a wide range of applications in scientific research, particularly in catalysis. They are used in:
Chemistry: This compound ligands are employed in cross-coupling reactions, hydrogenation, and dehydrogenation processes.
Biology: The stability and reactivity of this compound complexes make them useful in studying biological systems and enzyme mimetics.
Medicine: this compound complexes are explored for their potential in drug development and as therapeutic agents.
作用機序
The mechanism by which POCOP exerts its effects involves the coordination of the ligand to a metal center, forming a stable complex. The metal center can then participate in various catalytic cycles, acting as a Lewis acid to activate substrates towards nucleophilic attack. This mechanism is crucial in processes like hydroamination and hydrogenation .
類似化合物との比較
POCOP is compared with other pincer ligands such as PCP and RPCP ligands. While PCP ligands have a central arene flanked by two phosphines connected via a methylene group, this compound ligands have an oxygen atom connecting the phosphines. This difference in structure leads to variations in reactivity and stability. This compound ligands are known for their higher yields and easier synthesis compared to PCP analogues .
Similar compounds include:
PCP ligands: 2,6-(CH₂PR₂)₂C₆H₃
RPCP ligands: 2,6-(OPR₂)₂C₆H₃
These ligands share the tridentate coordination mode but differ in their electronic and steric properties .
特性
CAS番号 |
279214-81-2 |
|---|---|
分子式 |
C30H24O2P2 |
分子量 |
478.5 g/mol |
IUPAC名 |
(3-diphenylphosphanyloxyphenoxy)-diphenylphosphane |
InChI |
InChI=1S/C30H24O2P2/c1-5-16-27(17-6-1)33(28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H |
InChIキー |
PFCIJALLGNUKRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC(=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


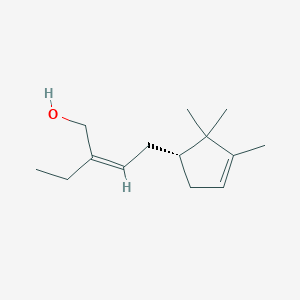
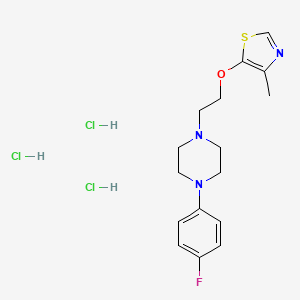
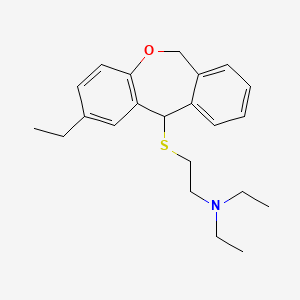
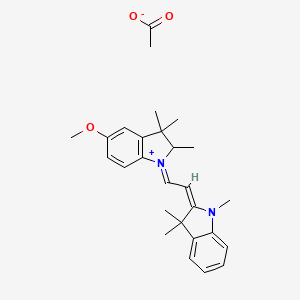
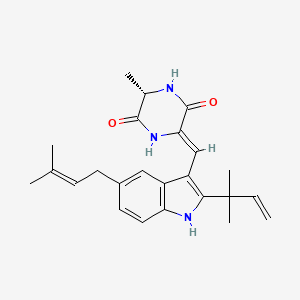
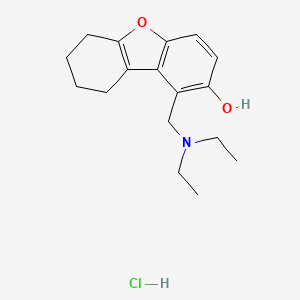
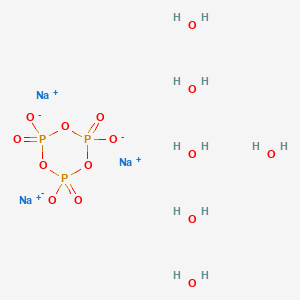
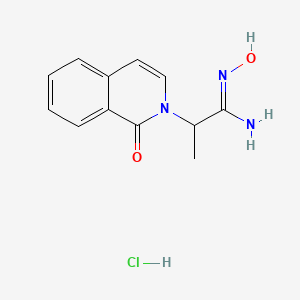
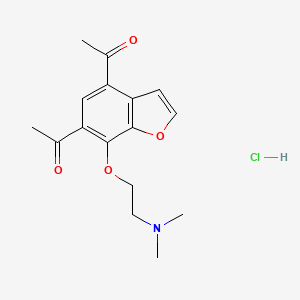
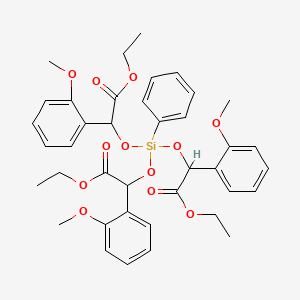
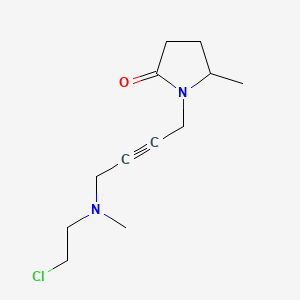
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)
